カルボン酸オルトエステル

カルボン酸オルトエステルは、カルボキシル基とオルトエステル構造を有する有機化合物であり、一般式R-C(=O)-O-C(OR')₂で表される。この構造は、高い熱的安定性と特異な反応性を特徴とし、有機合成における保護基や中間体としての応用が注目される。特に、酸性条件下での加水分解反応により、カルボン酸誘導体への効率的な還元が可能である。分子内の二つのアルコキシル基が立体的に配置されることで、反応選択性の向上や副生成物の抑制が図られ、複雑な合成経路において有用である。また、官能基の相互作用を制御する能力により、精密な分子設計に貢献する。本化合物は、医薬品や高分子材料の開発において重要な中間体として機能し、合成プロセスの効率化と収率向上に寄与する。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

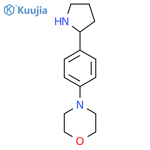

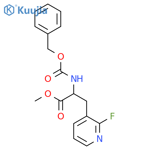

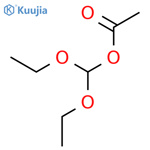

|

Diethoxymethyl acetate | 14036-06-7 | C7H14O4 |

関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品